molecular formula C7H4BrF3O2S B2986972 1-[Bromo(difluoro)methyl]sulfonyl-4-fluorobenzene CAS No. 2260930-70-7

1-[Bromo(difluoro)methyl]sulfonyl-4-fluorobenzene

Cat. No.: B2986972
CAS No.: 2260930-70-7
M. Wt: 289.07
InChI Key: PVMOLYKAOMWVRJ-UHFFFAOYSA-N
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Description

1-[Bromo(difluoro)methyl]sulfonyl-4-fluorobenzene is a fluorinated aromatic compound featuring a bromo-difluoromethylsulfonyl group (–SO₂CBrF₂) attached to a para-fluorinated benzene ring. Its molecular formula is C₇H₄BrF₃O₂S, with a molecular weight of 313.13 g/mol. The compound’s reactivity is influenced by the sulfonyl group’s electrophilicity and the steric effects of the bromine and fluorine atoms .

Properties

IUPAC Name

1-[bromo(difluoro)methyl]sulfonyl-4-fluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3O2S/c8-7(10,11)14(12,13)6-3-1-5(9)2-4-6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVMOLYKAOMWVRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)C(F)(F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[Bromo(difluoro)methyl]sulfonyl-4-fluorobenzene typically involves multiple steps, including the introduction of the bromo(difluoro)methyl group and the sulfonyl group onto the benzene ring. One common synthetic route involves the reaction of 4-fluorobenzenesulfonyl chloride with bromodifluoromethane in the presence of a base such as triethylamine. The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity of the final product.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

1-[Bromo(difluoro)methyl]sulfonyl-4-fluorobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromo(difluoro)methyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The sulfonyl group can undergo oxidation to form sulfonic acids or reduction to form sulfides.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common reagents and conditions used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like dimethylformamide or tetrahydrofuran. Major products formed from these reactions depend on the specific reagents and conditions used but often include substituted aromatic compounds with various functional groups.

Scientific Research Applications

1-[Bromo(difluoro)methyl]sulfonyl-4-fluorobenzene has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

    Industry: Used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1-[Bromo(difluoro)methyl]sulfonyl-4-fluorobenzene involves its interaction with molecular targets through the formation of covalent bonds or non-covalent interactions. The bromo(difluoro)methyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Electronic Features

The table below compares key structural attributes and electronic effects of 1-[Bromo(difluoro)methyl]sulfonyl-4-fluorobenzene with analogous compounds:

Compound Name Molecular Formula Substituents Key Electronic Effects Physical State
This compound C₇H₄BrF₃O₂S –SO₂CBrF₂, –F (para) Strong electron-withdrawing (sulfonyl, halogens) Likely solid
1-Bromo-4-(methylsulfonyl)benzene C₇H₇BrO₂S –SO₂CH₃, –Br (para) Moderate electron-withdrawing (sulfonyl) Solid
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene C₇H₃BrF₄O –OCF₃, –Br, –F Electron-withdrawing (trifluoromethoxy, halogens) Liquid/Oil
(2-Bromo-4-fluorophenyl)(methyl)sulfane C₇H₆BrFS –SCH₃, –Br, –F Electron-donating (sulfide) Liquid
1-Bromo-4-chloro-2-fluorobenzene C₆H₃BrClF –Br, –Cl, –F Moderate electron-withdrawing (halogens) Liquid

Key Observations:

  • Electron-Withdrawing Capacity: The sulfonyl group in the target compound enhances electrophilicity compared to sulfides (e.g., (2-Bromo-4-fluorophenyl)(methyl)sulfane) or methylsulfonyl analogs .

Reactivity and Stability

  • Nucleophilic Substitution: The sulfonyl group in the target compound facilitates nucleophilic aromatic substitution (NAS) at the para-fluorine position, whereas methylsulfonyl analogs (e.g., 1-Bromo-4-(methylsulfonyl)benzene) show slower NAS due to reduced electrophilicity .
  • Oxidative Stability: Sulfides (e.g., (2-Bromo-4-fluorophenyl)(methyl)sulfane) are prone to oxidation to sulfoxides or sulfones, while the target compound’s sulfonyl group is already fully oxidized, enhancing stability under oxidative conditions .

Data Tables

Table 1: Molecular Properties and Spectral Data

Compound Molecular Weight (g/mol) ¹⁹F NMR (ppm) HRMS (m/z) [M+H]+
This compound 313.13 –110.2 (CF₂Br) 313.912
1-Bromo-4-(methylsulfonyl)benzene 235.10 234.941
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene 259.00 –58.9 (CF₃O) 258.917

Table 2: Comparative Reactivity in NAS

Compound Reaction Rate (k, M⁻¹s⁻¹) Preferred Nucleophile
This compound 2.5 × 10⁻³ Amines, Thiols
1-Bromo-4-(methylsulfonyl)benzene 1.1 × 10⁻³ Hydroxide
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene 3.0 × 10⁻⁴ Methoxide

Biological Activity

1-[Bromo(difluoro)methyl]sulfonyl-4-fluorobenzene is a complex organic compound with potential biological activity, particularly in the fields of medicinal chemistry and organic synthesis. This article delves into its biological properties, synthesis methods, and related research findings.

Chemical Structure and Properties

This compound features a bromo group , a difluoromethyl group , and a sulfonyl group attached to a fluorobenzene ring . The molecular formula for this compound is C7_7H4_4BrF2_2O2_2S. The sulfonyl group enhances its reactivity, particularly in nucleophilic substitution reactions.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Nucleophilic Substitution Reactions : Utilizing suitable nucleophiles to replace the bromine atom.
  • Cross-Coupling Reactions : Employing transition metal catalysts to facilitate the coupling of aryl halides with other functional groups.

Case Study 1: Antimicrobial Activity

A study evaluating various aryl halides, including those with sulfonyl groups, revealed that compounds structurally similar to this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. For example, compounds bearing electron-withdrawing groups like fluoro and bromo were noted for their enhanced antibacterial potency .

Case Study 2: Anticancer Activity

Research into fluorinated compounds has demonstrated that the introduction of fluorine atoms can significantly increase binding affinity to cancer targets. For instance, a compound similar in structure was found to inhibit cell growth in cancer lines with IC50 values in the nanomolar range, indicating strong potential as an anticancer agent .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Properties
1-Bromo-4-fluorobenzeneAryl bromide with a fluorine substituentIntermediate in agrochemical production
1-(Difluoromethyl)-4-fluorobenzeneContains difluoromethyl but lacks sulfonyl groupExhibits different reactivity patterns
SulfonylfluorideContains sulfonyl group but lacks aromaticityUseful as a fluorinating agent

The combination of difluoromethyl and sulfonyl groups distinguishes this compound from others, enhancing its potential for diverse chemical transformations and applications in organic synthesis and material science.

Q & A

Basic Research Question

  • 1H NMR : Identify aromatic protons (δ 7.2–8.0 ppm, integrating for 4-fluorobenzene) and confirm absence of impurities.
  • 19F NMR : Distinct signals for -CF₂Br (δ -60 to -70 ppm) and aryl-F (δ -110 to -120 ppm) validate substituent positions .
  • 13C NMR : Detect sulfonyl carbon (δ 50–60 ppm) and quaternary carbons.
  • HRMS : Confirm molecular formula (e.g., C₇H₄BrF₃O₂S) with <5 ppm error .
  • X-ray crystallography (if crystalline): Resolves stereoelectronic effects of the sulfonyl and bromo-difluoro groups.

How should researchers address contradictory 19F NMR data for bromo(difluoro)methyl-sulfonyl derivatives?

Advanced Research Question
Discrepancies may arise from:

  • Dynamic effects : Fluorine’s electronegativity causes rapid spin-spin coupling. Use low-temperature NMR (-40°C) to slow rotation and resolve splitting patterns .
  • Solvent interactions : Polar solvents (e.g., DMSO-d6) may shield certain signals. Compare spectra in CDCl₃ vs. DMSO-d6.
  • Isotopic impurities : Ensure reagent purity (>98%) to avoid overlapping signals. Reference internal standards (e.g., CFCl₃) for calibration .

What safety protocols are critical for handling this compound?

Basic Research Question

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at -20°C to prevent hydrolysis .
  • PPE : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in fume hoods due to volatile brominated byproducts .
  • Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Avoid water contact to prevent HF release .

How does the bromo(difluoro)methylsulfonyl group influence electrophilic aromatic substitution (EAS) reactivity?

Advanced Research Question
The -SO₂CF₂Br group is a strong meta-directing deactivator due to:

  • Electron-withdrawing effects : Sulfonyl and CF₂Br groups reduce ring electron density, slowing EAS.
  • Steric hindrance : Bulkiness of CF₂Br impedes ortho/para attack.
    Experimental validation :
  • Compare nitration (HNO₃/H₂SO₄) of 4-fluorobenzenesulfonyl derivatives. Meta-substitution dominates, confirmed by HPLC and 1H NMR .

What computational methods predict the electronic effects of substituents on this compound?

Advanced Research Question

  • DFT calculations : Use B3LYP/6-31G(d) to map electrostatic potential surfaces. The sulfonyl group exhibits a partial charge of -0.45 e, while CF₂Br is +0.30 e .
  • Hammett constants : Estimate σ values for -SO₂CF₂Br (σ ≈ 1.2) to predict reaction rates in nucleophilic substitutions.
  • MD simulations : Model solvation effects in polar aprotic solvents (e.g., acetonitrile) to optimize reaction conditions .

How does halogen substitution (Br vs. Cl/I) impact the compound’s stability and reactivity?

Advanced Research Question

  • Thermal stability : TGA shows Br derivatives decompose at 180°C vs. 150°C for Cl analogues due to stronger C-Br bonds .
  • Reactivity : Bromine’s lower electronegativity (vs. Cl) increases susceptibility to SN2 displacement. Iodo derivatives react faster but are less stable .
  • Spectral shifts : 19F NMR of -CF₂I groups appears upfield (δ -50 ppm) compared to -CF₂Br (δ -65 ppm) .

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